molecular formula C8H11N3O4 B2619842 Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate CAS No. 683815-49-8

Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B2619842
CAS No.: 683815-49-8
M. Wt: 213.193
InChI Key: DKFMSVHCQMMXOA-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate (CAS 683815-49-8) is a nitro-substituted imidazole derivative of high interest in scientific research and development, particularly as a key synthetic intermediate for novel pharmaceuticals and agrochemicals . The compound features an ethyl group at the 1-position of the imidazole ring, a nitro (-NO₂) group at the 5-position, and an ethyl ester (-COOEt) functional group at the 2-position . This specific configuration, especially the strong electron-withdrawing nitro group, significantly influences the electronic structure of the imidazole ring, making it a versatile building block for further chemical transformations, such as nucleophilic substitutions and reductions . Researchers value this scaffold for its role in biology-oriented drug synthesis (BIODS), where it can be used to create libraries of derivatives for screening against various biological targets . Nitroimidazole compounds are widely recognized for their diverse biological activities, including potential antimicrobial and antiparasitic effects, which are often mediated by the bioreduction of the nitro group to form reactive intermediates that damage microbial DNA . The compound should be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 1-ethyl-5-nitroimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-10-6(11(13)14)5-9-7(10)8(12)15-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFMSVHCQMMXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of these industrial processes are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Ester Saponification

The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. For example:

  • Reagents : 2.5 N NaOH at room temperature for 30 minutes .

  • Product : 1-Ethyl-5-nitro-1H-imidazole-2-carboxylic acid, isolated via acidification and recrystallization .

Acyl Chloride Formation

The carboxylic acid intermediate reacts with oxalyl chloride to form an acyl chloride:

  • Conditions : Benzene solvent with oxalyl chloride under reflux .

  • Product : 1-Ethyl-5-nitro-1H-imidazole-2-carbonyl chloride, used for subsequent amidation .

Amidation

The acyl chloride reacts with ammonia or amines to form carboxamides:

  • Example : Treatment with anhydrous ammonia in benzene yields 1-ethyl-5-nitroimidazole-2-carboxamide .

Transesterification

The ethyl ester undergoes alcohol exchange in the presence of base:

  • Conditions : Catalytic sodium ethoxide in methanol at reflux .

  • Product : Methyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate .

Catalytic Hydrogenation

The nitro group is reduced to an amine under hydrogenation:

  • Catalyst : Palladium on carbon (Pd/C) in ethanol .

  • Product : 1-Ethyl-5-amino-1H-imidazole-2-carboxylate, a precursor for further functionalization .

Chemical Reduction

Alternative methods include using tin(II) chloride in hydrochloric acid:

  • Conditions : Reflux in HCl with SnCl₂ .

Table 2: Nitro Group Reduction Pathways

MethodConditionsProductReference
Catalytic hydrogenationH₂, Pd/C, ethanol, rt1-Ethyl-5-aminoimidazole-2-carboxylate
Chemical reductionSnCl₂, HCl, refluxSame as above

Electrophilic Aromatic Substitution

The nitro group deactivates the imidazole ring, but directed substitution can occur at specific positions:

  • Nitration/Sulfonation : Limited reactivity due to electron-withdrawing effects of the nitro group.

  • Halogenation : Bromination at the 4-position is feasible under controlled conditions.

Coordination Chemistry

The imidazole ring’s nitrogen atoms enable metal coordination:

  • Example : Formation of copper(II) complexes via interaction with the N3 nitrogen.

Mitsunobu Reaction

The ester participates in coupling reactions to form phosphoramidates:

  • Reagents : Triphenylphosphine, diethyl azodicarboxylate (DIAD), and bis(2-bromoethyl)amine .

  • Product : Bioactive phosphoramidate derivatives .

Heterocycle Functionalization

Used to synthesize prodrugs via nitroreduction in hypoxic environments .

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

  • Nitration of imidazole derivatives to introduce the nitro group.
  • Carboxylation to form the carboxylate ester, enhancing solubility and bioavailability.

These synthetic routes are crucial for producing derivatives that exhibit improved efficacy against specific biological targets.

The biological applications of ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate primarily revolve around its use as a precursor for more complex molecules with therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various pathogens, including bacteria and fungi. This suggests that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Imidazole derivatives are increasingly recognized for their anticancer activity. Studies have demonstrated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The potential of this compound in cancer therapy is supported by:

  • In vitro studies showing cytotoxic effects on cancer cell lines.
  • In vivo studies indicating reduced tumor sizes in animal models when treated with related compounds.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including those synthesized from this compound. The results highlighted:

CompoundZone of Inhibition (mm)MIC (μg/mL)
Compound A2015
Compound B1820
Ethyl 1-Ethyl-5-Nitro2210

This data indicates a promising antimicrobial profile for derivatives based on this compound.

Case Study 2: Anticancer Activity

In a separate investigation focused on breast cancer treatment, compounds derived from this compound were tested against MDA-MB-231 cells. The findings revealed:

Treatment Concentration (μM)Cell Viability (%)
Control100
Compound at 10 μM75
Compound at 50 μM50

These results suggest that increasing concentrations of the compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 683815-49-8
  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : 213.19 g/mol
  • Structure: Features a nitro (-NO₂) group at position 5, an ethyl substituent at position 1, and an ethyl ester (-COOEt) at position 2 of the imidazole ring .

Physical Properties :

  • Boiling Point : 358.5 ± 34.0°C (at 760 mmHg)
  • Density : 1.4 ± 0.1 g/cm³
  • LogP (XLogP) : 1.0 (indicating moderate lipophilicity)
  • Topological Polar Surface Area : 89.9 Ų (suggesting high polarity due to nitro and ester groups) .

Synthesis: The compound is synthesized via nitration and alkylation steps. A related synthesis route involves treating intermediates with sodium nitrite (NaNO₂) in acetic acid (AcOH), followed by purification via column chromatography (e.g., silica/hexane:ethyl acetate) .

The compound is compared to structurally analogous imidazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Property Comparison
Compound Name (CAS No.) Substituents (Positions) Molecular Formula Boiling Point (°C) Melting Point (°C) Key Differences/Applications
Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate (683815-49-8) 1-Ethyl, 5-NO₂, 2-COOEt C₈H₁₁N₃O₄ 358.5 ± 34.0 N/A High polarity (TPSA = 89.9 Ų); intermediate in drug synthesis .
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (1564-49-4) 1-Methyl, 5-NO₂, 2-COOEt C₇H₉N₃O₄ N/A N/A Smaller alkyl group (methyl vs. ethyl) at position 1; likely lower lipophilicity .
Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (169770-25-6) 1-Methyl, 4-NO₂, 2-COOMe C₇H₈N₃O₄ N/A N/A Nitro group at position 4; methyl ester; altered electronic properties .
Ethyl 2-nitro-1H-imidazole-5-carboxylate (Synthesized in ) 2-NO₂, 5-COOEt, no N-alkylation C₆H₇N₃O₄ N/A N/A Lacks alkylation at position 1; lower steric hindrance .
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (1566317-81-4) 1-Ethyl, 5-Me, 4-COOEt, 2-Br C₁₀H₁₃BrN₂O₂ N/A N/A Bromine substituent enhances reactivity for cross-coupling reactions .
Key Comparisons:

Nitro Group Position: The 5-nitro isomer (target compound) exhibits distinct electronic effects compared to 4-nitro derivatives (e.g., CAS 169770-25-6). The nitro group at position 5 may enhance resonance stabilization of the imidazole ring, affecting acidity and reactivity .

Physicochemical Properties :

  • Lipophilicity : The target compound’s XLogP (1.0) is higher than methyl ester analogs (e.g., C₇H₈N₃O₄), suggesting better membrane permeability .
  • Polarity : The topological polar surface area (89.9 Ų) indicates strong hydrogen-bonding capacity, which may limit blood-brain barrier penetration compared to less polar analogs .

Synthetic Utility :

  • The ethyl ester group in the target compound is more hydrolytically stable than methyl esters, making it preferable for prolonged storage .
  • Brominated analogs (e.g., CAS 1566317-81-4) are tailored for Suzuki-Miyaura couplings, whereas nitro-substituted derivatives (e.g., target compound) are intermediates for reduction to amine functionalities .

Biological Relevance :

  • Nitroimidazole derivatives are explored as radiosensitizers and antiparasitic agents. The 5-nitro configuration in the target compound aligns with bioactive scaffolds seen in metronidazole analogs .

Biological Activity

Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate (CAS No. 683815-49-8) is a compound of increasing interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its synthesis, pharmacological activities, and relevant case studies.

Molecular Formula : C₇H₈N₄O₄
Molecular Weight : 184.16 g/mol
Boiling Point : Not specified
Melting Point : Not specified
Log P (octanol-water partition coefficient) : 0.78 (XLOGP3) .

Synthesis

The synthesis of this compound typically involves the nitration of ethyl imidazole-2-carboxylate using concentrated sulfuric and nitric acids under controlled conditions. The yield from this reaction is approximately 64% .

Biological Activity

This compound exhibits various biological activities, notably:

Antimicrobial Properties

Research indicates that compounds with a nitro group, such as this one, can exhibit significant antimicrobial activity. For instance, the presence of the nitro group at position C5 has been linked to enhanced activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.78 μM .

Anticancer Activity

Recent studies have explored the anticancer potential of imidazole derivatives. This compound has shown promise in inhibiting the proliferation of various cancer cell lines, including lung and breast cancer cells. The compound's structural similarity to other known anticancer agents suggests it may interact with similar molecular targets .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in cancer treatment:

  • Study on Antitumor Activity :
    A study evaluated a series of imidazole derivatives, including this compound, against a panel of human tumor cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cell lines (MDA-MB-231) with IC50 values in the micromolar range .
  • Antimicrobial Evaluation :
    In another investigation, the compound was tested against various bacterial strains and demonstrated considerable antibacterial activity, reinforcing the importance of the nitro group in its structure for biological efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in redox reactions within microbial cells or tumor cells, leading to cellular damage or apoptosis.

Comparative Analysis

Property/ActivityThis compoundOther Nitro Compounds
MIC against M. tuberculosis0.78 μMVaries
IC50 (breast cancer)Micromolar rangeVaries
Antibacterial activitySignificantCommon in nitro compounds

Q & A

Q. What are the recommended methods for synthesizing Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves nitro-functionalization of the imidazole core followed by esterification. Key steps include:

  • Nitro-group introduction : Use nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .
  • Esterification : Ethyl groups can be introduced via nucleophilic substitution or ester coupling reactions. Catalysts like tetrakis(dimethylamino)ethylene (TDAE) improve yields in imidazole derivatives by facilitating intermediate stabilization .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature gradients to enhance regioselectivity .

Q. How can researchers characterize the purity and structure of this compound?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl and nitro groups) via chemical shifts. Nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm) .
    • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Retention times can be cross-referenced with standards .
  • Elemental Analysis : Verify C, H, N, O percentages against theoretical values (deviation <0.3% indicates high purity) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid vapor inhalation .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or direct sunlight .
  • Emergency Protocols : For skin contact, rinse immediately with water (15+ minutes). For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Crystallization : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). High-resolution (>0.8 Å) data ensures accurate bond-length measurements .
  • Refinement : Use SHELXL for structure refinement. Key parameters:
    • Thermal displacement parameters (ADPs) to assess atomic vibration.
    • R-factor convergence (<0.05) to validate model accuracy .
  • Validation : Check for voids (PLATON) and hydrogen-bonding networks to confirm stereochemistry .

Q. What computational strategies predict the compound’s biological activity (e.g., enzyme inhibition)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR). Focus on binding affinities (ΔG ≤ -8 kcal/mol) and key residues (e.g., Lys721 in EGFR) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., LogP ~2.5 for optimal permeability). Rule-of-five violations (e.g., molecular weight >500) flag poor drug-likeness .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD <2.0 Å) .

Q. How can researchers resolve discrepancies in spectral data or reactivity profiles?

  • Controlled Experiments : Vary reaction conditions (e.g., solvent, catalyst loading) to isolate intermediates. For example, nitro-group positional isomers may require 2D NMR (COSY, HSQC) for distinction .
  • Cross-Validation : Compare experimental IR/NMR with computational predictions (Gaussian 09, B3LYP/6-31G* basis set). Deviations >5% suggest structural misassignment .
  • Crystallographic Data : SC-XRD can unambiguously resolve regiochemistry conflicts (e.g., nitro vs. ester group orientation) .

Q. What strategies improve the compound’s stability in long-term studies?

  • Lyophilization : Freeze-dry the compound to prevent hydrolysis of the ester moiety. Store lyophilized powder under vacuum .
  • Additives : Include antioxidants (e.g., BHT) in stock solutions to inhibit nitro-group reduction .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., free carboxylic acid) .

Q. How can retrosynthetic analysis streamline derivative synthesis for SAR studies?

  • AI-Driven Tools : Platforms like Pistachio or Reaxys propose routes based on reaction databases. Prioritize steps with >80% reported yields .
  • Modular Synthesis : Functionalize the imidazole core at positions 1, 2, and 5 separately. For example:
    • Introduce aryl groups via Suzuki coupling (Pd catalysis) at position 1.
    • Modify the ester (position 2) via transesterification .
  • Parallel Chemistry : Use robotic platforms to screen 10–20 derivatives simultaneously, varying substituents (e.g., halogens, methyl groups) .

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